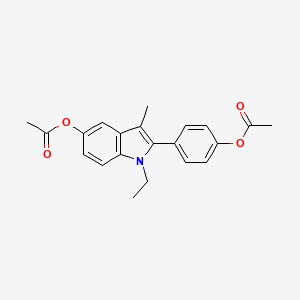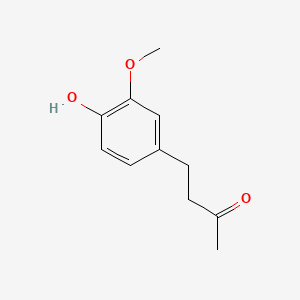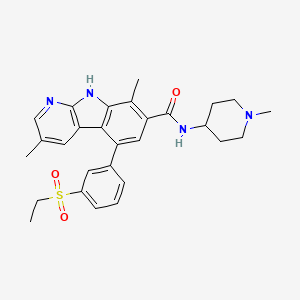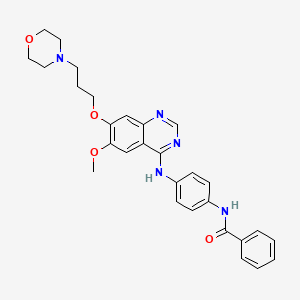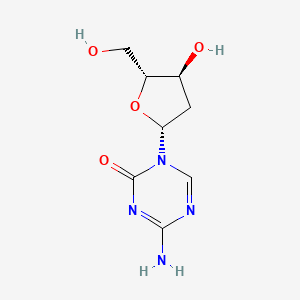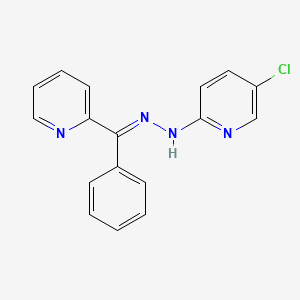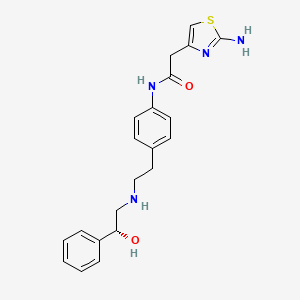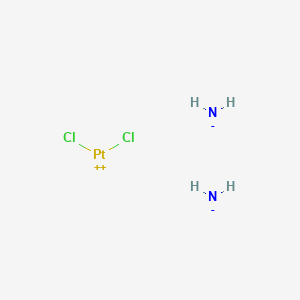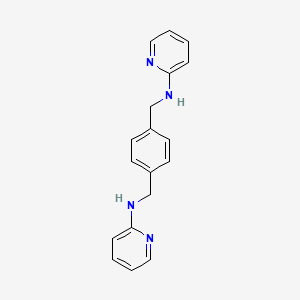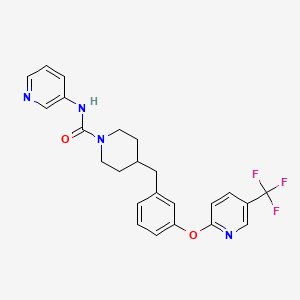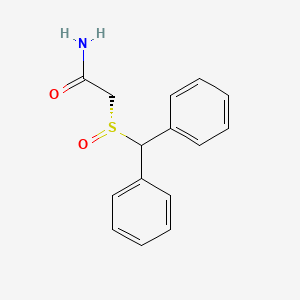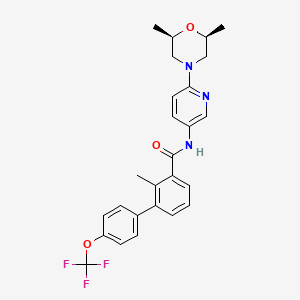
Indirubin
Übersicht
Beschreibung
Indirubin is a bisindole compound and a structural isomer of indigo dye. It is a naturally occurring compound often produced as a byproduct of bacterial metabolism.
Wissenschaftliche Forschungsanwendungen
Indirubin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: This compound hat sich als vielversprechend bei der Behandlung verschiedener Krebsarten erwiesen, darunter chronische myeloische Leukämie, Glioblastom und kleinzelliges Lungenkrebs Es zeigt auch entzündungshemmende und Anti-Angiogenese-Eigenschaften.
5. Wirkmechanismus
This compound übt seine Wirkung hauptsächlich durch die Hemmung von Cyclin-abhängigen Kinasen und Glykogensynthasekinase-3 Beta aus. Diese Enzyme spielen eine entscheidende Rolle bei der Zellzyklusregulation und Apoptose. This compound bindet an die ATP-Bindungsstelle dieser Enzyme, verhindert deren Aktivität und führt zu Zellzyklusarrest und Apoptose . Zusätzlich hat sich gezeigt, dass this compound die Expression onkogener Gene wie PLK1 und PIN1 herunterreguliert .
Ähnliche Verbindungen:
Indigo: Ein strukturelles Isomer von this compound, das hauptsächlich als Farbstoff verwendet wird.
Tryptanthrin: Eine weitere in Indigo naturalis gefundene Verbindung mit pharmakologischen Eigenschaften.
This compound-3'-Oxime: Ein Derivat von this compound mit erhöhter Antikrebsaktivität.
This compound-5-Sulfonsäure: Ein weiteres Derivat mit verbesserter Löslichkeit und pharmakologischen Eigenschaften.
Einzigartigkeit: Indirubins einzigartige Fähigkeit, Cyclin-abhängige Kinasen und Glykogensynthasekinase-3 Beta zu hemmen, unterscheidet es von anderen ähnlichen Verbindungen. Sein breites Spektrum an biologischen Aktivitäten, darunter Antikrebs-, entzündungshemmende und Anti-Angiogenese-Eigenschaften, macht es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und therapeutischen Entwicklung .
Wirkmechanismus
Target of Action
Indirubin, a bisindole derived from the plant Indigofera tinctoria, primarily targets cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK3ß) . CDKs are a group of protein kinases that play crucial roles in regulating cell cycle progression, while GSK3ß is involved in various cellular processes, including glycogen metabolism, cell signaling, and transcription .
Mode of Action
This compound exerts its effects by inhibiting the activity of its primary targets. It acts as an ATP-competitive inhibitor of CDKs and GSK3ß, achieving IC50 values in the low nanomolar range . This means that this compound competes with ATP for binding to these kinases, thereby inhibiting their activity .
Biochemical Pathways
This compound’s inhibition of CDKs and GSK3ß affects several biochemical pathways. For instance, it influences the JAK-STAT and NF-KB signaling pathways, which are involved in inflammation and tumorigenesis . Additionally, this compound has been shown to enhance the activity of brown adipose tissue (BAT) and induce the browning of white adipose tissue (WAT), possibly through the activation of PKA and p38MAPK signaling pathways .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats, mice, and beagle dogs . This is due to strong binding forces in the crystal lattice of the compound .
Result of Action
At the molecular and cellular level, this compound has been shown to inhibit the proliferation of a variety of cells, primarily through arresting the cell cycle . It also enhances the apoptosis of certain cells, such as those in the human leukemia cell line HL-60 . Furthermore, this compound treatment has been shown to restrain high-fat diet-induced body weight gain, improve glucose homeostasis, and ameliorate hepatic steatosis in mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound’s poor water solubility can limit its bioavailability and thus its efficacy . Additionally, this compound and its derivatives may interact with the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor whose activity can be regulated by diverse molecules, including flavonoids . This interaction could potentially influence the compound’s action and efficacy .
Biochemische Analyse
Biochemical Properties
Indirubin interacts with various enzymes and proteins, particularly cyclin-dependent kinases (CDKs) . The interaction is characterized by high-affinity binding into the enzyme’s ATP binding site .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It enhances brown adipose thermogenesis and white adipose browning, thereby ameliorating obesity-induced metabolic dysfunction . It influences cell function by up-regulating Ucp1 expression and enhancing mitochondrial respiratory function .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by binding to cyclin-dependent kinases (CDKs) with high affinity .
Dosage Effects in Animal Models
This compound treatment restrained high-fat diet (HFD)-induced body weight gain, improved glucose homeostasis and ameliorated hepatic steatosis in mice . These effects were associated with an increase in energy expenditure .
Metabolic Pathways
It is known to interact with Ucp1, a protein involved in thermogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indirubin can be synthesized through various methods. One notable method involves the reaction of indoles with molybdenum hexacarbonyl and cumyl peroxide, which proceeds through an indoxyl intermediate to produce this compound . Another method involves the use of flavin-containing monooxygenase in engineered Escherichia coli, which has shown high efficiency in producing this compound .
Industrial Production Methods: Industrial production of this compound often involves extraction from plants such as Isatis indigotica. this method is not sustainable due to the low yield and high consumption of organic solvents . Advances in metabolic engineering and synthetic biology have led to more efficient production methods, such as the use of engineered microorganisms .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Indirubin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Zum Beispiel hat sich gezeigt, dass die Umwandlung der Carbonylgruppe an der C-3'-Position zu einer Oximgruppe ihre Antikrebsaktivität verstärkt .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, umfassen Molybdänhexacarbonyl, Cumylperoxid und Flavin-haltige Monooxygenase . Reaktionsbedingungen beinhalten häufig spezifische Temperaturen und Lösungsmittel, um Ausbeute und Selektivität zu optimieren .
Hauptprodukte: Hauptprodukte, die aus this compound-Reaktionen gebildet werden, sind this compound-Derivate mit verbesserten pharmakologischen Eigenschaften, wie z. B. This compound-3'-Oxime und this compound-5-Sulfonsäure .
Vergleich Mit ähnlichen Verbindungen
Indigo: A structural isomer of indirubin, primarily used as a dye.
Tryptanthrin: Another compound found in indigo naturalis with pharmacological properties.
This compound-3’-oxime: A derivative of this compound with enhanced anticancer activity.
This compound-5-sulphonic acid: Another derivative with improved solubility and pharmacological properties.
Uniqueness: this compound’s unique ability to inhibit cyclin-dependent kinases and glycogen synthase kinase-3 beta sets it apart from other similar compounds. Its broad spectrum of biological activities, including anticancer, anti-inflammatory, and anti-angiogenesis properties, makes it a valuable compound in scientific research and therapeutic development .
Eigenschaften
IUPAC Name |
2-(2-hydroxy-1H-indol-3-yl)indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLNPCNGMHKCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026053, DTXSID501026052 | |
| Record name | (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479-41-4, 397242-72-7, 906748-38-7 | |
| Record name | Indirubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoindirubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397242727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indirubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906748387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indirubin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12379 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indirubin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOINDIRUBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LXW6D3W2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | INDIRUBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86L8P74GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does indirubin interact with its molecular targets?
A: this compound and its derivatives act as potent inhibitors of various protein kinases, primarily by competing with ATP for binding to the catalytic site of these enzymes. [, , , ] This competitive inhibition effectively disrupts the phosphorylation activity of these kinases, leading to downstream effects on cell cycle progression, apoptosis, and other cellular processes. [, , , ]
Q2: What are the primary downstream effects of this compound's kinase inhibition?
A: this compound's inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) leads to several downstream effects, including: [, , ]
- Cell Cycle Arrest: Indirubins induce cell cycle arrest at the G1/S and/or G2/M phases by inhibiting CDKs, key regulators of cell cycle progression. [, , ]
- Apoptosis Induction: this compound treatment can trigger apoptosis, a programmed cell death pathway, in various cancer cell lines. [, , , ]
- Inhibition of Tau Phosphorylation: Indirubins inhibit the abnormal hyperphosphorylation of the microtubule-associated protein tau, a hallmark of Alzheimer's disease, by targeting GSK-3β and CDK5. []
- Suppression of NF-κB Signaling: this compound has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation and immune responses, which contributes to its anti-inflammatory effects. []
Q3: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C16H10N2O2, and its molecular weight is 262.26 g/mol. [, ]
Q4: Is there spectroscopic data available for this compound and its derivatives?
A: Yes, spectroscopic data including NMR (1H and 13C), UV-Vis, and IR spectroscopy have been extensively used to characterize this compound and its derivatives. [, , ] These techniques provide valuable information about the structure, purity, and interactions of this compound with other molecules.
Q5: How stable is this compound under various conditions?
A: The stability of this compound can be affected by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. [, , ] Research suggests that this compound can undergo degradation under certain conditions, which may impact its bioavailability and efficacy. [, , ]
Q6: How do structural modifications of this compound affect its biological activity?
A: Structural modifications of the this compound scaffold have been extensively explored to improve its pharmacological properties. * Substitution at the 5-position: Introducing substituents like halogens, nitro groups, or alkyl chains at the 5-position can significantly impact the potency and selectivity of indirubins towards specific kinases. [, , , , ] For instance, 5-substituted indirubins have shown higher inhibitory potency towards CDKs and GSK-3β compared to unsubstituted this compound. [, , ]* Modification at the 3′-position: Modifications at the 3′-position, such as the introduction of an oxime group, can significantly enhance the solubility and cell permeability of this compound derivatives. [, , , ] this compound-3′-monoxime, a well-studied derivative, exhibits improved solubility and bioavailability compared to the parent compound. [, , , ]* Introduction of N-glycosides: Synthetic this compound N-glycosides have demonstrated cytotoxic activity against various cancer cells, highlighting the potential of glycosylation for enhancing the pharmacological properties of indirubins. []
Q7: What are the common formulation strategies used to improve the stability and bioavailability of this compound?
A7: Several formulation strategies have been investigated to address the limitations of this compound's poor water solubility and bioavailability:
- Phytosomes: Phytosomes are lipid-based drug delivery systems that encapsulate this compound within phospholipid complexes, enhancing its solubility and permeability across biological membranes. [, ] Studies have demonstrated that this compound phytosomes exhibit significantly improved oral bioavailability compared to conventional this compound formulations. [, ]
- Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS formulations incorporate this compound within a mixture of oils, surfactants, and co-solvents, forming fine oil-in-water emulsions upon contact with aqueous media in the gastrointestinal tract. This self-emulsification process enhances the dissolution and absorption of this compound, leading to improved bioavailability. [, , ]
- Nanoparticles: Encapsulating this compound within nanoparticles, such as those composed of bovine serum albumin, has been shown to enhance its solubility, stability, and delivery to target tissues. [] This approach has demonstrated promising results in preclinical studies for improving the therapeutic efficacy of this compound. []
- Supersaturatable Self-Microemulsifying Drug Delivery Systems (S-SMEDDS): S-SMEDDS formulations utilize precipitation inhibitors to maintain this compound in a supersaturated state within the gastrointestinal tract, promoting rapid dissolution and absorption. [] These formulations have demonstrated superior oral bioavailability compared to conventional SMEDDS and other this compound formulations. []
Q8: What is known about the pharmacokinetics of this compound and its derivatives?
A: While research on the pharmacokinetics of this compound is ongoing, studies suggest that it is absorbed after oral administration but undergoes significant metabolism, impacting its bioavailability. [, , , , ] this compound derivatives, especially those with improved solubility, have shown enhanced pharmacokinetic profiles. [, , , , ] For instance, this compound phytosomes and SEDDS have exhibited significantly higher bioavailability compared to conventional this compound formulations. [, , , ]
Q9: What is the evidence supporting this compound's antitumor activity?
A9: this compound has demonstrated antitumor activity in both in vitro and in vivo studies:
- In Vitro Studies: this compound and its derivatives have effectively inhibited the proliferation and induced apoptosis in various human cancer cell lines, including lung, colon, breast, and prostate cancer cells. [, , , , ] These findings highlight its potential as an anti-cancer agent.
- In Vivo Studies: In animal models, this compound has shown promising results in suppressing tumor growth, particularly in models of liver fibrosis, breast cancer, and prostate cancer. [, , , ] These studies provide further support for its potential therapeutic application in cancer treatment.
Q10: What are the potential applications of this compound beyond cancer treatment?
A: Besides its antitumor potential, this compound has shown promising effects in preclinical studies for other conditions:* Neurodegenerative Diseases: this compound's ability to inhibit GSK-3β and CDK5, key enzymes involved in tau hyperphosphorylation, makes it a potential therapeutic candidate for neurodegenerative disorders like Alzheimer's disease. [, ]* Inflammatory Diseases: Its suppressive effects on the NF-κB signaling pathway suggest potential applications in treating inflammatory conditions like ulcerative colitis. [, , ] * Viral Infections: this compound-3'-monoxime has shown promising in vivo antiviral activity against multidrug-resistant HIV strains, suggesting its potential as an anti-HIV therapeutic agent. []
Q11: What analytical methods are used to characterize and quantify this compound?
A: Several analytical techniques are employed for this compound analysis:* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry detectors, is widely used to separate, identify, and quantify this compound and its derivatives in various matrices, including plant extracts, biological samples, and pharmaceutical formulations. [, , , , , ]* Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound and its metabolites in complex biological samples, enabling pharmacokinetic studies and investigations of its metabolic fate. [, ]
Q12: Are there validated analytical methods available for this compound?
A: Yes, researchers have developed and validated analytical methods for this compound and its derivatives in accordance with regulatory guidelines. [] These methods ensure accurate and reliable quantification for research and clinical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
